![molecular formula C12H16BrNO3S B3131818 3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide CAS No. 358665-65-3](/img/structure/B3131818.png)
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide
Overview
Description
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C12H16BrNO3S . It has an average mass of 334.229 Da and a monoisotopic mass of 333.003418 Da . This compound has potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide consists of a benzene ring substituted with a bromo group, a methoxy group, and a sulfonamide group that is further substituted with a cyclopentyl group . The Automated Topology Builder (ATB) and Repository could potentially be used to develop molecular force fields for Molecular Dynamics or Monte Carlo simulations of this compound .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and characterization of novel cyclic compounds, including derivatives of aminobenzenesulfonamide, have been explored in depth. These studies demonstrate the versatility of sulfonamide-based molecules in creating polyheterocyclic compounds, highlighting their potential in the development of pharmaceuticals and functional materials. A particular focus has been on enhancing the synthesis techniques for these compounds, such as the development of sequential Nicholas and Pauson-Khand reactions and the improvement of the intramolecular Pauson-Khand reaction. This research underscores the significant role of sulfonamide derivatives in both organic syntheses and the pharmaceutical industry, offering insights into the development of new, functional molecules (Kyosuke Kaneda, 2020).
Environmental Applications
The study of novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, sheds light on the environmental impact of brominated compounds. This research emphasizes the need for further studies on the occurrence, environmental fate, and toxicity of these compounds, highlighting significant knowledge gaps and the necessity for improved analytical methods to encompass all novel brominated flame retardants. The findings point to the importance of monitoring and researching the environmental presence and effects of such compounds, including those related to 3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide derivatives (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Medicinal Chemistry
Sulfonamides have been foundational in the development of synthetic antimicrobial drugs. Recent advances in the chemical structural modifications of sulfonamide derivatives have expanded their bioactive spectrum, demonstrating wide medicinal applications. Research in this area is active, focusing on the design of new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity. This includes exploring sulfonamide derivatives for antimicrobial, anticancer, antiparasitic, anti-inflammatory, and various other therapeutic effects, highlighting the compound's vast potential in medicinal chemistry (He Shichao et al., 2016).
properties
IUPAC Name |
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-7-6-10(8-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJSLLQDLDHOPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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